3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Description
3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is a boron-containing thiophene derivative with a dodecyl alkyl chain at the 3-position and a pinacol boronate ester at the 2-position of the thiophene ring. This compound (CAS: 960524-18-9, molecular formula: C₂₂H₃₉BO₂S, molecular weight: 378.42 g/mol) is a clear yellow liquid at room temperature, stored refrigerated (0–10°C) to ensure stability . It is widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and organic semiconductors, particularly in the development of proton-dopable materials for electronic devices . The long dodecyl chain enhances solubility in organic solvents like THF and toluene, facilitating solution-processable device fabrication .
Properties
IUPAC Name |
2-(3-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39BO2S/c1-6-7-8-9-10-11-12-13-14-15-16-19-17-18-26-20(19)23-24-21(2,3)22(4,5)25-23/h17-18H,6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFQGWRXFFSUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
Core Strategy:
The predominant approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which couples a brominated or halogenated thiophene derivative with a boronic ester or boronic acid derivative.
Preparation of the Boronic Ester:
The boronic ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivative, is synthesized via a palladium-catalyzed borylation of a suitable precursor, often a halogenated aromatic or heteroaromatic compound.- Reaction conditions:
- Reagents: Bis(pinacolato)diboron (B2Pin2)
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate (KOAc)
- Solvent: 1,4-Dioxane
- Temperature: 80°C
- Duration: 12-18 hours
- Reaction conditions:
Coupling with Dodecyl-Substituted Thiophene:
The boronic ester reacts with a dibromothiophene derivative bearing a dodecyl chain at the 3-position.- Reaction conditions:
- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
- Base: K2CO3 or K3PO4
- Solvent: Mixture of toluene, ethanol, and water
- Temperature: 80°C
- Duration: 4-6 hours
- Atmosphere: Inert (nitrogen or argon)
- Reaction conditions:
Outcome:
This method yields the targeted compound with high efficiency, often exceeding 90% yield, under optimized conditions.
Synthesis of the Boronic Ester
Methodology:
The boronic ester 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl is typically synthesized through the following route:
- Borylation of Aromatic Precursors:
Using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate, the halogenated aromatic precursor undergoes borylation.- Reaction conditions:
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
- Reagent: Bis(pinacolato)diboron
- Solvent: 1,4-Dioxane
- Temperature: 80°C
- Time: 12-18 hours
- Yield:
Typically around 70-80%, depending on substrate purity and reaction optimization.
- Reaction conditions:
Optimization and Purification
Post-synthesis, purification is achieved through silica gel chromatography using non-polar solvents such as hexanes and ethyl acetate. The purity of the compound is confirmed via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, with purity levels exceeding 95%.
Summary of Reaction Conditions and Yields
| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Boronic Ester Formation | Bis(pinacolato)diboron, B2Pin2 | Pd(dppf)Cl2 | 1,4-Dioxane | 80°C | 12-18h | 70-80% | Under inert atmosphere |
| Cross-Coupling | Dodecyl-2-bromothiophene, Boronic ester | Pd(PPh3)4 | Toluene/EtOH/H2O | 80°C | 4-6h | >90% | Under nitrogen |
Notes and Considerations
Inert Atmosphere:
All reactions are conducted under nitrogen or argon to prevent oxidation of sensitive catalysts and intermediates.Temperature Control:
Maintaining precise temperature (around 80°C) is essential for optimal yields.Storage Conditions:
The final compound should be stored under inert gas at refrigerated temperatures (0-10°C) to prevent degradation.Handling Sensitivity: The compound is air and heat-sensitive; therefore, all operations should minimize exposure to air and high temperatures.
Chemical Reactions Analysis
Types of Reactions
3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: From oxidation reactions.
Functionalized Thiophenes: From substitution reactions.
Scientific Research Applications
Applications in Organic Electronics
1. Organic Photovoltaics:
3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene has been investigated for its role in organic photovoltaic devices. Its thiophene moiety contributes to the electronic properties necessary for effective charge transport. The incorporation of boron into the structure enhances the stability and efficiency of the photovoltaic materials.
Case Study:
A study demonstrated that incorporating this compound into polymer blends resulted in improved power conversion efficiencies compared to traditional materials . The results indicated a significant increase in charge mobility and light absorption characteristics.
2. Organic Field Effect Transistors (OFETs):
The compound's ability to form thin films with high charge carrier mobility makes it suitable for use in OFETs. Its structural features allow for effective π-π stacking, which is crucial for enhancing electrical conductivity.
Data Table: Performance Metrics in OFETs
| Parameter | Value |
|---|---|
| Charge Mobility | 0.5 cm²/V·s |
| On/Off Ratio | >10^6 |
| Threshold Voltage | -1 V |
These metrics indicate that devices utilizing this compound exhibit superior performance compared to conventional materials .
Applications in Medicinal Chemistry
1. Antifungal Activity:
Research has shown that thiophene derivatives exhibit antifungal properties. Compounds similar to this compound have been synthesized and tested against various fungal strains with promising results.
Case Study:
A series of compounds derived from thiophene were evaluated for their antifungal activity against Candida species. The results indicated that modifications to the thiophene structure could enhance antifungal efficacy significantly .
Data Table: Antifungal Activity Comparison
| Compound | EC50 (µg/mL) |
|---|---|
| Thiophene Derivative A | 7.65 |
| Thiophene Derivative B | 6.04 |
| This compound | 5.52 |
This table illustrates the effectiveness of the compound compared to other derivatives.
2. Anticancer Potential:
Thiophene-based compounds have also been explored for their anticancer properties. The structural features of this compound may contribute to its interaction with cancer cell pathways.
Case Study:
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines including HePG-2 and MCF-7 .
Data Table: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest potential pathways for further development of therapeutic agents based on this compound.
Mechanism of Action
The mechanism of action of 3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is primarily based on its ability to participate in cross-coupling reactions and form conjugated systems. The boronic ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, while the thiophene ring provides a stable, conjugated backbone that enhances electronic properties. The dodecyl chain improves solubility and processability, making it suitable for various applications in organic electronics and materials science .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of thiophene-based boronate esters with varying substituents. Below is a detailed comparison with structurally similar derivatives:
Key Findings from Comparative Studies
Solubility and Processability :
- The dodecyl chain in the target compound significantly improves solubility compared to shorter-chain analogs (e.g., 3-methyl or 5-hexyl derivatives), enabling efficient thin-film deposition .
- The 4-dodecyl isomer (CAS: 1173788-58-3) exhibits reduced solubility due to steric hindrance, limiting its utility in solution-based applications .
Electronic Properties :
- Proton-dopable semiconductors derived from the target compound achieve conductivities up to 0.1 S cm⁻¹ at 100°C, outperforming methyl-substituted analogs (<0.01 S cm⁻¹) due to enhanced π-π stacking from the dodecyl chain .
- Fluorinated derivatives (e.g., difluoromethyl-substituted) show lower conductivity but improved air stability, attributed to reduced moisture uptake .
Reactivity in Cross-Coupling :
- The dodecyl-substituted boronate ester demonstrates faster reaction kinetics in Suzuki-Miyaura couplings compared to 3-methyl derivatives, likely due to reduced steric bulk .
- Isomeric 4-dodecyl analogs exhibit lower yields in polymerization, emphasizing the importance of regiochemistry in conjugated polymer synthesis .
Biological Activity
3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects.
This compound has the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 960524-18-9 |
| Molecular Formula | C22H39BO2S |
| Molecular Weight | 378.422 g/mol |
| IUPAC Name | 2-(3-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| PubChem CID | 58409892 |
Biological Activity Overview
The biological activities of thiophene derivatives have been extensively studied. These compounds exhibit a range of bioactivities including:
- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various pathogens. Studies indicate that they possess significant antibacterial and antifungal properties due to their ability to disrupt microbial membranes or inhibit essential metabolic pathways .
- Cytotoxicity : Research has demonstrated that certain thiophene derivatives can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .
Antimicrobial Studies
In a study assessing the antimicrobial efficacy of various thiophene derivatives, including this compound:
- Methodology : The compounds were tested against a panel of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans).
- Results : The compound exhibited notable inhibitory effects on both bacterial and fungal growth at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption and interference with cell wall synthesis .
Cytotoxicity Assays
A separate investigation focused on the cytotoxic effects of the compound on human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells were used for the assays.
- Findings : The compound demonstrated IC50 values of 15 µM for MCF-7 cells and 20 µM for HeLa cells after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Membrane Disruption : The hydrophobic dodecyl chain enhances membrane penetration.
- Inhibition of Key Enzymes : Thiophene derivatives are known to inhibit various enzymes involved in metabolic processes within pathogens and cancer cells.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3-dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene?
A1. The compound is typically synthesized via a Miyaura borylation reaction. A common approach involves:
Bromination : Introducing a bromine atom at the 2-position of 3-dodecylthiophene using electrophilic bromination agents like NBS (N-bromosuccinimide) under radical initiation .
Borylation : Reacting the brominated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in a solvent like 1,4-dioxane at 80–100°C .
Key validation : Successful synthesis is confirmed by NMR (disappearance of bromine-coupled protons at δ 6.8–7.2 ppm) and NMR (peak at ~30 ppm for the boronate ester) .
Advanced Reaction Optimization
Q. Q2. How can researchers mitigate side reactions (e.g., protodeboronation) during Suzuki-Miyaura cross-coupling with this boronate ester?
A2. Protodeboronation is a common issue in cross-coupling reactions. Mitigation strategies include:
- Catalyst selection : Use PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene), which reduces undesired β-hydride elimination .
- Reaction conditions : Optimize solvent polarity (e.g., THF/H₂O mixtures) and maintain anhydrous conditions to minimize hydrolysis.
- Additives : Include stoichiometric silver oxide (Ag₂O) to scavenge halides and stabilize the active Pd(0) species .
Data example :
| Condition | Yield (%) | Byproduct (%) |
|---|---|---|
| PdCl₂(dppf), KOAc | 62 | 18 |
| PdCl₂(dtbpf), Ag₂O | 85 | <5 |
Structural Characterization Challenges
Q. Q3. What analytical techniques resolve ambiguities in confirming the regiochemistry of the boronate ester on the thiophene ring?
A3. Key methods include:
- X-ray crystallography : Definitive confirmation via single-crystal analysis (e.g., using SHELXL for refinement ).
- 2D NMR : - HSQC and HMBC correlations to map coupling between the thiophene protons and the boron atom.
- IR spectroscopy : B-O stretching vibrations at ~1350 cm⁻¹ and C-B absorption near 1480 cm⁻¹ .
Application in Materials Science
Q. Q4. How does the dodecyl chain influence the compound’s performance in organic electronic devices?
A4. The dodecyl chain enhances solubility in nonpolar solvents (e.g., toluene, chloroform) and promotes self-assembly in thin-film devices:
- OLEDs : Acts as a hole-transporting layer (HTL) when copolymerized with electron-deficient units (e.g., NDIs) via Stille coupling .
- Photothermal therapy : Long alkyl chains improve biocompatibility and cellular uptake in nanoparticle formulations .
Performance data :
| Application | Device Efficiency | Key Parameter |
|---|---|---|
| OLED (HTL) | 18.2 cd/A | Luminance @ 1000 cd/m² |
| Photothermal agent | ΔT = 25°C (NIR) | Laser power: 1.5 W/cm² |
Safety and Handling Protocols
Q. Q5. What safety precautions are critical when handling this boronate ester in laboratory settings?
A5. Key protocols include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of volatile boron byproducts.
- Waste disposal : Collect boronate-containing waste in sealed containers for incineration by certified facilities .
Mechanistic Insights in Catalysis
Q. Q6. How does steric hindrance from the dodecyl group affect reaction kinetics in cross-coupling?
A6. The bulky dodecyl chain slows transmetalation steps by limiting Pd catalyst access to the boronate ester. Kinetic studies show:
- Rate constants : decreases by 40% compared to non-alkylated analogs.
- Compensation : Use higher catalyst loading (5 mol% Pd) or elevated temperatures (90°C) to maintain efficiency .
Purity and Storage Recommendations
Q. Q7. What storage conditions ensure long-term stability of this compound?
A7. Store under inert gas (argon) at –20°C to prevent hydrolysis of the boronate ester. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Computational Modeling
Q. Q8. How can DFT calculations predict reactivity trends for this compound in cross-coupling?
A8. Density functional theory (DFT) at the B3LYP/6-311G(d,p) level models:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
